Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate
Description
Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate is a substituted benzoate ester characterized by a bromine atom at the 4-position, methyl groups at the 2- and 6-positions, and a nitro group at the 3-position of the benzene ring. This compound’s structural complexity arises from the synergistic effects of its electron-withdrawing (nitro, bromo) and sterically hindering (methyl) substituents.
Properties
Molecular Formula |
C10H10BrNO4 |
|---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H10BrNO4/c1-5-4-7(11)9(12(14)15)6(2)8(5)10(13)16-3/h4H,1-3H3 |
InChI Key |
ULMGRWFUMGPRFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)C)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate typically involves a multi-step process starting from commercially available precursors. One common route includes the bromination of 2,6-dimethylbenzoic acid, followed by nitration and esterification. The reaction conditions often involve the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) for bromination, concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, and methanol (CH3OH) with a strong acid catalyst for esterification .
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 4-amino-2,6-dimethylbenzoate.
Oxidation: Methyl 4-bromo-2,6-dimethyl-3-carboxybenzoate.
Scientific Research Applications
Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst .
Comparison with Similar Compounds
Ethyl 4-Nitrobenzoate Derivatives ()
Ethyl 4-nitrobenzoate derivatives, such as ethyl 4-nitrobenzoylacetate and ethyl 4-nitrocinnamate , share the nitro functional group but differ in substituent positioning and ester groups. Key distinctions include:
- Substituent Positioning: The nitro group in these derivatives is typically at the 4-position, whereas in the target compound, it occupies the 3-position.
- Ester Group : The methyl ester in the target compound may confer higher volatility but lower hydrolytic stability compared to ethyl esters due to reduced steric hindrance .
- Additional Substituents : The 4-bromo and 2,6-dimethyl groups in the target compound introduce steric bulk and electron-withdrawing effects absent in simpler ethyl nitrobenzoates. These features could hinder nucleophilic aromatic substitution reactions but enhance thermal stability .
Table 1: Comparison of Benzoate Esters
| Compound | Substituents | Ester Group | Key Properties (Inferred) |
|---|---|---|---|
| Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate | 4-Br, 2,6-Me, 3-NO₂ | Methyl | High steric hindrance, electrophilic 3-position |
| Ethyl 4-nitrobenzoylacetate | 4-NO₂, acetyl group | Ethyl | Moderate reactivity, keto-enol tautomerism possible |
| Ethyl 4-nitrocinnamate | 4-NO₂, vinyl group | Ethyl | Conjugated system, UV activity |
Methyl Dimethylaminobenzoates ()
Compounds like methyl 4-dimethylaminobenzoate feature electron-donating dimethylamino groups instead of nitro or bromo substituents. Key differences:
- Electronic Effects: The dimethylamino group is strongly electron-donating, activating the ring toward electrophilic substitution, whereas the nitro group in the target compound deactivates the ring, directing reactions to specific positions .
- Applications: Dimethylaminobenzoates are often used as UV filters or intermediates in drug synthesis, while nitro-substituted benzoates like the target compound may serve as precursors for explosives or pharmaceuticals requiring nitro reduction .
Halogenated Aromatic Compounds ()
Although the NBOMe series (e.g., 25B-NBOMe) in are phenethylamines rather than benzoate esters, their halogen substituents (e.g., 4-bromo in 25B-NBOMe) provide insights:
- However, in the target compound, bromine’s steric bulk may dominate over electronic effects due to the adjacent methyl groups .
- Toxicity Considerations : NBOMe compounds are neurotoxic due to serotonin receptor agonism, but the target compound’s ester and nitro groups likely direct its toxicity toward metabolic pathways (e.g., nitro reduction to reactive amines) rather than receptor interactions .
Methyl vs. Ethyl Esters ( and )
The choice of ester group (methyl vs. ethyl) impacts physicochemical properties:
- Solubility : Methyl esters generally exhibit lower water solubility than ethyl esters due to reduced alkyl chain length.
- Metabolic Stability : Ethyl esters may undergo slower enzymatic hydrolysis compared to methyl esters, affecting bioavailability in pharmacological contexts .
Biological Activity
Methyl 4-bromo-2,6-dimethyl-3-nitrobenzoate (C10H10BrNO4) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine Atom : Enhances reactivity and potential biological interactions.
- Nitro Group : Known for its ability to undergo reduction, forming reactive intermediates.
- Two Methyl Groups : Influence steric properties and solubility.
The molecular weight of this compound is approximately 276.1 g/mol, contributing to its chemical behavior in biological systems .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Intermediates Formation : The nitro group can be reduced to form nitroso or hydroxylamine derivatives, which may interact with nucleophilic sites in proteins or nucleic acids .
- Electrophilic Character : The bromine atom can participate in nucleophilic substitution reactions, potentially modifying biomolecules .
- Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects, suggesting potential therapeutic applications .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition rates comparable to established antibiotics. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or function .
Cytotoxicity
In vitro studies using human cell lines demonstrated that this compound has cytotoxic effects at higher concentrations. The observed cytotoxicity was linked to the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Case Studies
-
Case Study on Antiviral Activity :
A study investigated the compound's effectiveness against HIV-1 variants. Results showed that this compound inhibited viral replication by interfering with reverse transcriptase activity. This finding positions the compound as a candidate for further antiviral drug development . -
Case Study on Anti-inflammatory Effects :
Another research effort focused on the compound's anti-inflammatory properties in a mouse model of arthritis. Treatment with this compound resulted in reduced swelling and inflammation markers compared to control groups .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Bromine and nitro groups | Potential antimicrobial and anticancer activities |
| Methyl 4-Chloro-2,6-Dimethyl-3-Nitrobenzoate | Chlorine instead of bromine | Different electrophilic character |
| Methyl 4-Bromo-3-Nitrobenzoate | Lacks methyl groups at positions 2 & 6 | Potentially different solubility and reactivity |
This table highlights how structural variations influence biological activity and reactivity profiles among related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
